N-(Tert-butoxycarbonyl)-O-(trifluoromethyl)-D-serine
CAS No.:
Cat. No.: VC18073030
Molecular Formula: C9H14F3NO5
Molecular Weight: 273.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14F3NO5 |
|---|---|
| Molecular Weight | 273.21 g/mol |
| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethoxy)propanoic acid |
| Standard InChI | InChI=1S/C9H14F3NO5/c1-8(2,3)18-7(16)13-5(6(14)15)4-17-9(10,11)12/h5H,4H2,1-3H3,(H,13,16)(H,14,15)/t5-/m1/s1 |
| Standard InChI Key | UHYZWHCAVVWMCI-RXMQYKEDSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](COC(F)(F)F)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(COC(F)(F)F)C(=O)O |
Introduction
N-(Tert-butoxycarbonyl)-O-(trifluoromethyl)-D-serine is a specialized amino acid derivative, primarily utilized in peptide synthesis and medicinal chemistry. This compound combines the tert-butoxycarbonyl (Boc) protecting group with a trifluoromethyl group attached to the serine backbone, enhancing its chemical properties and reactivity.
Applications in Peptide Synthesis
In peptide synthesis, protecting groups like the Boc group are crucial for preventing unwanted side reactions during the coupling process. The trifluoromethyl group can also influence the peptide's properties, such as its ability to interact with biological targets.
Medicinal Chemistry Applications
The unique structural features of N-(Tert-butoxycarbonyl)-O-(trifluoromethyl)-D-serine make it a valuable building block in medicinal chemistry. Compounds with similar structures have been explored for their potential biological activities, including enzyme inhibition and cellular signaling modulation.
Note:
Due to the limited availability of specific data on N-(Tert-butoxycarbonyl)-O-(trifluoromethyl)-D-serine, the information provided is based on general principles of peptide synthesis and medicinal chemistry, along with insights from similar compounds.
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